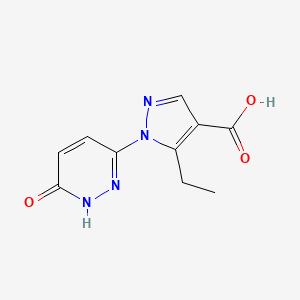
5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1170858-25-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to pyrazole derivatives. For instance, research on similar pyrazole compounds demonstrated significant inhibitory activity against neuraminidase (NA), a critical enzyme for the replication of influenza viruses. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance inhibitory effects, suggesting that modifications to the compound could yield more potent derivatives .
Antioxidant Properties
The antioxidant activity of this compound has been explored in vitro. The compound exhibited a capacity to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in various diseases .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as a moderate inhibitor of certain enzymes involved in metabolic pathways. The specific mechanisms and targets are still under investigation, but preliminary data indicate that it may interact with key metabolic enzymes, potentially influencing drug metabolism and efficacy .
Study on Antiviral Activity
A recent study evaluated the antiviral properties of several pyrazole derivatives, including this compound. The results indicated that while some derivatives showed promising NA inhibitory activity, further optimization is required to enhance efficacy .
Antioxidant Activity Assessment
In vitro assays were conducted to assess the antioxidant capacity of the compound. It was found to significantly reduce reactive oxygen species (ROS) levels in cell cultures, indicating its potential as a therapeutic agent for conditions associated with oxidative stress .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the pyrazole ring can enhance biological activity. The presence of hydroxyl groups appears to be beneficial for both antiviral and antioxidant activities, as they may facilitate interactions with biological targets through hydrogen bonding .
| Modification | Biological Activity | Comments |
|---|---|---|
| Hydroxyl Group | Increased antioxidant | Enhances radical scavenging |
| Ethyl Group | Moderate antiviral | Influences lipophilicity |
| Carboxylic Acid | Enzyme inhibition | Potential target for drug design |
Propiedades
IUPAC Name |
5-ethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-7-6(10(16)17)5-11-14(7)8-3-4-9(15)13-12-8/h3-5H,2H2,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOWKZOMZJIRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















